5-bromo-3-iodopyrazin-2-ol
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Overview
Description
5-bromo-3-iodopyrazin-2-ol is a heterocyclic compound that contains both bromine and iodine atoms attached to a pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodopyrazin-2-ol typically involves the iodination of a brominated pyrazinone precursor. One common method is the reaction of 5-bromo-1H-pyrazin-2-one with iodine in the presence of a suitable oxidizing agent, such as N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-iodopyrazin-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Oxidation/Reduction: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrazinone ring.
Scientific Research Applications
5-bromo-3-iodopyrazin-2-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 5-bromo-3-iodopyrazin-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazin-2-one: Lacks the iodine atom, making it less versatile in certain reactions.
3-Iodo-1H-pyrazin-2-one: Lacks the bromine atom, which can affect its reactivity and binding properties.
5-Chloro-3-iodo-1H-pyrazin-2-one: Similar structure but with chlorine instead of bromine, which can influence its chemical behavior.
Uniqueness
5-bromo-3-iodopyrazin-2-ol is unique due to the presence of both bromine and iodine atoms, which provide a combination of reactivity and binding properties that are not found in compounds with only one halogen atom. This dual-halogen structure allows for a wider range of chemical modifications and applications.
Properties
IUPAC Name |
5-bromo-3-iodo-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTOFKYLKLMHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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